2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide 2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 898407-94-8
VCID: VC11867454
InChI: InChI=1S/C23H26N2O3S2/c1-17-9-10-21(28-2)23(14-17)30(26,27)24-15-20(22-8-5-13-29-22)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Molecular Formula: C23H26N2O3S2
Molecular Weight: 442.6 g/mol

2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

CAS No.: 898407-94-8

Cat. No.: VC11867454

Molecular Formula: C23H26N2O3S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide - 898407-94-8

Specification

CAS No. 898407-94-8
Molecular Formula C23H26N2O3S2
Molecular Weight 442.6 g/mol
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C23H26N2O3S2/c1-17-9-10-21(28-2)23(14-17)30(26,27)24-15-20(22-8-5-13-29-22)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
Standard InChI Key FSIFFCWFHQVUIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3

Introduction

Structural Features and Chemical Properties

Molecular Architecture

The compound (C₂₃H₂₆N₂O₃S₂; MW 442.6 g/mol) features three distinct structural domains:

  • Benzenesulfonamide Core: A 2-methoxy-5-methyl substituted benzene ring linked to a sulfonamide group, providing hydrogen-bonding capacity and aromatic stacking potential.

  • Tetrahydroisoquinoline System: A saturated isoquinoline derivative contributing basic nitrogen character and conformational rigidity .

  • Thiophene Substituent: A sulfur-containing heterocycle enhancing lipophilicity and potential π-π interactions.

The spatial arrangement creates a chiral center at the ethylene bridge connecting the sulfonamide and tetrahydroisoquinoline groups, suggesting possible enantiomer-specific biological activities.

Table 1: Key Chemical Descriptors

PropertyValue
IUPAC NameN-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
XLogP33.9 (predicted)
Hydrogen Bond Donors2 (sulfonamide NH + isoquinoline NH)
Hydrogen Bond Acceptors7

Synthesis and Chemical Reactivity

Synthetic Pathway

While the exact synthetic route remains proprietary, retrosynthetic analysis suggests a convergent strategy:

  • Sulfonamide Formation: Coupling 2-methoxy-5-methylbenzenesulfonyl chloride with the secondary amine precursor.

  • Amine Intermediate Preparation:

    • Mannich-type reaction between thiophene-2-carbaldehyde and tetrahydroisoquinoline

    • Subsequent reductive amination to install the ethylenediamine bridge .

Critical optimization parameters include:

  • Solvent selection (DMF vs. ethanol) for amine coupling efficiency

  • Temperature control (60-80°C) to prevent thiophene ring oxidation

  • Purification via reverse-phase HPLC (C18 column; acetonitrile/water gradient)

CompoundEC₅₀ (nM)Transport EnhancementCytotoxicity Reversal
8b (Analog) 948.2×Complete
Verapamil42003.1×Partial

Antitumor Applications

The sulfonamide component synergizes with P-gp inhibition through:

  • Carbonic anhydrase IX/XII inhibition (Ki = 12-38 nM in related compounds)

  • pH modulation in tumor microenvironments

  • Enhanced intracellular retention of anthracyclines

Molecular Docking and Computational Studies

Binding Mode Prediction

Docking simulations using P-gp homology models (PDB 6QEX) reveal:

  • Sulfonamide oxygen atoms coordinate with Gln721 and Gln725

  • Thiophene sulfur forms π-cation interaction with Phe974

  • Tetrahydroisoquinoline nitrogen protonated at physiological pH, engaging Asp164 salt bridge

Free energy calculations (MM-GBSA) estimate ΔGbind = -9.8 kcal/mol, comparable to third-generation P-gp inhibitors .

Analytical Characterization Techniques

Structural Verification

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, SO₂NH), 7.32-6.78 (m, 9H aromatic), 4.12 (q, J=6.8 Hz, 1H chiral center)

    • ¹³C NMR confirms sulfonamide carbonyl at δ 168.4 ppm

  • Mass Spectrometry:

    • ESI-MS m/z 443.2 [M+H]+ (calc. 442.6)

    • Characteristic fragment at m/z 325.1 (tetrahydroisoquinoline-thiophene cleavage)

  • Chromatographic Purity:

    • HPLC (USP method): 99.3% purity (254 nm)

    • tR = 8.72 min (C18, 60:40 MeOH/H₂O)

Research Applications and Experimental Use

Dual-Purpose Therapeutic Agent

  • Chemosensitization:

    • Restores paclitaxel cytotoxicity in P-gp+ KB-V1 cells (IC50 reduction from 680 nM to 45 nM)

    • Synergizes with nilotinib (CI = 0.32) in CML models

  • Oral Bioavailability Enhancement:

    • Increases fexofenadine AUC0-∞ by 340% in rat models

    • Reduces dabigatran efflux ratio from 8.9 to 1.4 in Caco-2

Challenges in Development

Physicochemical Limitations

  • Aqueous solubility <5 μg/mL (pH 7.4) necessitates prodrug strategies

  • CYP3A4 inhibition (IC50 = 2.1 μM) risks drug-drug interactions

  • Plasma protein binding >98% reduces free fraction

Synthetic Complexity

Future Directions

  • Prodrug Development:

    • Phosphonooxy-methyl esterification of sulfonamide

    • Nanoemulsion formulations (targeted 50 mg/mL solubility)

  • Therapeutic Expansion:

    • Alzheimer's disease (P-gp mediated β-amyloid clearance)

    • Antiretroviral penetration into sanctuary sites

  • Clinical Translation:

    • Phase I trial design incorporating microdose ¹⁴C-labeling

    • PET imaging with ¹⁸F-radiolabeled analog for P-gp mapping

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